

Physical and chemical characteristics of 2-(2-Propynyloxy)-1-naphthaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Propynyloxy)-1-naphthaldehyde

Cat. No.: B1271248

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Propynyloxy)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-(2-Propynyloxy)-1-naphthaldehyde**, a versatile bifunctional molecule with significant potential in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Characteristics

2-(2-Propynyloxy)-1-naphthaldehyde, with the CAS number 58758-48-8, is a solid organic compound.^[1] Its core structure consists of a naphthalene ring substituted with an aldehyde group and a propargyloxy ether group. This unique combination of a reactive aldehyde and a terminal alkyne makes it a valuable building block for the synthesis of more complex molecules.

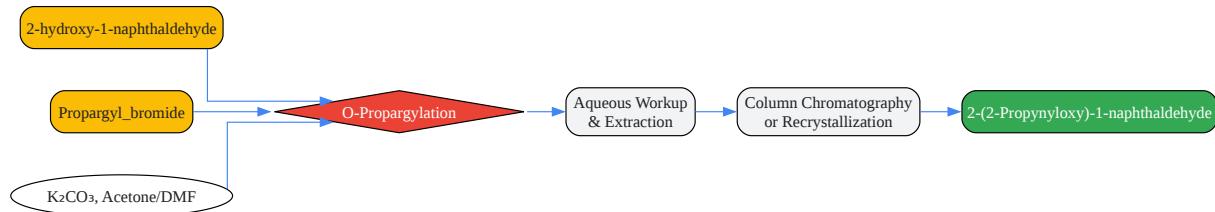
Table 1: Physical and Chemical Properties of **2-(2-Propynyloxy)-1-naphthaldehyde**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ O ₂	[1]
Molecular Weight	210.23 g/mol	[1]
CAS Number	58758-48-8	[1]
Appearance	Solid (predicted)	
Melting Point	108-112 °C	[2]
Boiling Point	393.2 °C at 760 mmHg	[2]
Density	1.194 g/cm ³	[2]
Solubility	Information not readily available, but likely soluble in common organic solvents like dichloromethane, chloroform, and acetone.	

Synthesis Protocol

The most direct synthetic route to **2-(2-Propynyloxy)-1-naphthaldehyde** is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-1-naphthaldehyde and propargyl bromide.

Experimental Protocol: O-Propargylation of 2-hydroxy-1-naphthaldehyde


Materials:

- 2-hydroxy-1-naphthaldehyde
- Propargyl bromide (80% solution in toluene is common)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone or N,N-Dimethylformamide (DMF), anhydrous

- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-hydroxy-1-naphthaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).
- Stir the suspension vigorously at room temperature for 10-15 minutes.
- Add propargyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization to afford pure **2-(2-Propynyloxy)-1-naphthaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(2-Propynyloxy)-1-naphthaldehyde**.

Spectral Data (Predicted)

Experimental spectral data for **2-(2-Propynyloxy)-1-naphthaldehyde** is not readily available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted:

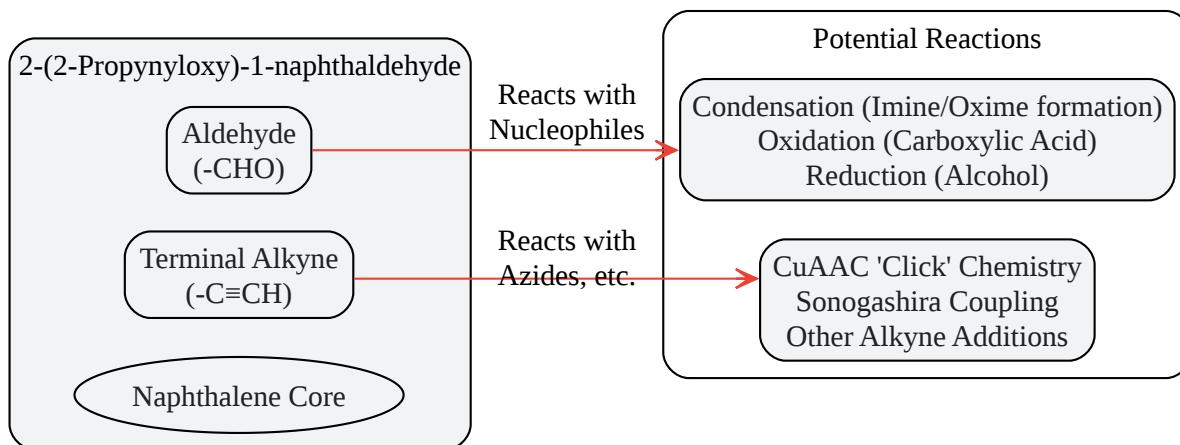
¹H NMR (Proton Nuclear Magnetic Resonance)

- Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm.
- Naphthalene aromatic protons: A series of doublets, triplets, and multiplets in the region of δ 7.0-8.5 ppm.
- Methylene protons (-O-CH₂-C≡CH): A doublet around δ 4.8-5.0 ppm.
- Acetylenic proton (-C≡CH): A triplet around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Aldehyde carbonyl carbon (-CHO): A signal in the range of δ 190-200 ppm.
- Naphthalene aromatic carbons: Multiple signals between δ 110-140 ppm.

- Alkynyl carbons (-C≡CH): Two signals around δ 75-85 ppm.
- Methylene carbon (-O-CH₂-): A signal in the region of δ 55-65 ppm.


Mass Spectrometry (MS)

- Molecular Ion (M⁺): The exact mass would be approximately 210.0681 m/z for [M]⁺ and 211.0759 m/z for [M+H]⁺.
- Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the propargyl group, the formyl group, and characteristic fragmentation of the naphthalene core.

Reactivity and Applications

The chemical reactivity of **2-(2-Propynyloxy)-1-naphthaldehyde** is dominated by its two key functional groups: the aldehyde and the terminal alkyne.

- Aldehyde Group: This group can undergo a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazines, respectively. These reactions are fundamental in the synthesis of various pharmaceutical and agrochemical compounds.
- Terminal Alkyne (Propargyl Group): The presence of the terminal alkyne makes this molecule an excellent substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of the naphthaldehyde moiety to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential transformations.

Applications in Drug Development and Research

- Scaffold for Novel Therapeutics: The naphthalene core is a privileged structure in medicinal chemistry. By utilizing the aldehyde and alkyne handles, a diverse library of compounds can be synthesized for screening against various biological targets.
- Bioconjugation and Chemical Probes: The ability to participate in click chemistry makes it a valuable tool for attaching the naphthaldehyde moiety to proteins, nucleic acids, or other biomolecules to create chemical probes for studying biological processes.
- Materials Science: The rigid naphthalene structure and the reactive functional groups allow for its incorporation into polymers and other materials to impart specific optical or electronic properties.

Safety and Handling

Detailed toxicological data for **2-(2-Propynyloxy)-1-naphthaldehyde** is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-(2-Propynyloxy)-1-naphthaldehyde | lookchem [lookchem.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-(2-Propynyloxy)-1-naphthaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271248#physical-and-chemical-characteristics-of-2-2-propynyloxy-1-naphthaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com